IM-12, chemically known as 3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione, has been primarily studied for its biological activity. It functions as a glycogen synthase kinase 3β (GSK-3β) inhibitor, thereby influencing the Wnt-β-catenin signaling pathway []. This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and embryonic development.
IM-12 has shown promise in pre-clinical research related to hemorrhagic transformation (HT) following ischemic stroke []. It has been shown to:
IM-12 is classified under indolylmaleimides and is identified by the CAS number 1129669-05-1. It is categorized as a small molecule inhibitor targeting glycogen synthase kinase 3 beta, an enzyme implicated in numerous signaling pathways and diseases, including cancer and neurodegenerative disorders . The structural formula of IM-12 allows it to interact specifically with GSK3β, leading to significant biological effects.
The synthesis of IM-12 involves a multi-step organic synthesis process. The general synthetic route includes the following steps:
The molecular structure of IM-12 features an indole ring fused with a maleimide moiety. Key structural characteristics include:
The three-dimensional conformation of IM-12 allows for effective binding to GSK3β, influencing its enzymatic activity. Crystallographic studies may provide further insights into the precise orientation and interactions within the active site of the enzyme.
IM-12 participates in several chemical reactions primarily related to its inhibition of GSK3β. The key reactions include:
The inhibitory potency of IM-12 is quantified by its IC50 value, which is approximately 53 nM, indicating a strong affinity for GSK3β.
The mechanism of action of IM-12 involves competitive inhibition at the active
The discovery of IM-12 emerged from systematic efforts to develop selective chemical probes targeting GSK-3β’s ATP-binding pocket. While natural products like lithium provided early evidence of GSK-3β’s therapeutic relevance, their lack of selectivity limited mechanistic applications [7]. Modern high-throughput screening (HTS) campaigns in the early 21st century enabled identification of synthetic scaffolds with improved specificity. IM-12 was first characterized in 2008 as part of a structural optimization series derived from aminopyrimidine cores [2].
The compound’s development reflects broader shifts in pharmacological methodology:
Table 1: Key Chemical Identifiers of IM-12
Property | Value |
---|---|
CAS Registry Number | 1129669-05-1 |
Molecular Formula | C₂₂H₂₀FN₃O₂ |
Molecular Weight | 377.41 g/mol |
IUPAC Name | 4-Benzyl-1-(3-fluorobenzyl)-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione |
Purity Specifications | ≥95% (HPLC) |
Storage Conditions | -20°C, desiccated |
IM-12 exhibits potent enzymatic inhibition of GSK-3β with an IC₅₀ of 53 nM in kinase assays, significantly lower than earlier inhibitors like lithium (IC₅₀ ~2 mM) [2] [7]. This potency arises from:
The compound’s primary signaling effects include:
Table 2: Comparative Potency of GSK-3β Inhibitors
Compound | GSK-3β IC₅₀ | Wnt Potentiation | Key Research Applications |
---|---|---|---|
IM-12 | 53 nM | 3–5 fold increase | Stem cell differentiation, Fibrosis |
Lithium | 2 mM | 1.5 fold increase | Bipolar disorder mechanisms |
GSK-3β inhibitor 12 | 49% inhib. (25 μM) | Not reported | Neurodegenerative models |
CHIR99021 | 10 nM | 10 fold increase | Pluripotency maintenance |
Despite extensive characterization, critical knowledge gaps persist regarding IM-12’s biological interactions:
Isoform Selectivity Limitations:GSK-3α and GSK-3β share 98% kinase domain homology, yet exhibit non-redundant functions. IM-12 shows 4–6-fold selectivity for GSK-3β over GSK-3α in vitro, but off-target inhibition of CDKs and ERK occurs at >10 μM concentrations [7] [10]. Research Objective: Develop isoform-specific derivatives through covalent warhead incorporation or allosteric modulation.
Disease Mechanism Delineation:While IM-12 ameliorates pathology in Parkinson’s models (reducing SNpc neuronal loss by 40%), its precise interference with α-synuclein aggregation remains unquantified [10]. Similarly, in Alzheimer’s models, IM-12 reduces tau hyperphosphorylation but shows negligible effects on amyloid-β clearance. Research Objective: Elucidate cell-type-specific responses using transcriptomic profiling of IM-12-treated microglia and neurons.
Pharmacological Challenges:
Table 3: High-Priority Research Domains for IM-12 Applications
Research Domain | Unanswered Questions | IM-12’s Experimental Utility |
---|---|---|
Neurodegenerative Mechanisms | Does GSK-3β inhibition rescue mitochondrial bioenergetics in dopaminergic neurons? | Modulates PINK1/Parkin pathways; reduces AIF release |
Fibrosis Pathobiology | Can IM-12 reverse established ECM deposition? | Suppresses MMP-9/TGF-β; decreases collagen I/III ratios |
Stem Cell Engineering | Does prolonged Wnt activation enhance lineage commitment? | Enables precise temporal control of β-catenin signaling |
Oncology Microenvironment | How does IM-12 influence stromal-tumor crosstalk? | Inhibits CAF activation; reduces IL-6 secretion |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7